molecular formula C35H47N5O6 B1666954 CGRP antagonist 2 CAS No. 866086-05-7

CGRP antagonist 2

Cat. No.: B1666954
CAS No.: 866086-05-7
M. Wt: 633.8 g/mol
InChI Key: HTLWMOKBJQKDIJ-WJOKGBTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BI 44370 TA: is an orally available antagonist of the calcitonin gene-related peptide (CGRP) receptor. It has shown promise in the treatment of acute migraine attacks. The compound has demonstrated good tolerability and a low incidence of adverse events in clinical trials .

Scientific Research Applications

BI 44370 TA has been extensively studied for its potential in treating acute migraine attacks. It has shown efficacy in reducing migraine symptoms in clinical trials, making it a valuable candidate for further research in migraine therapy. Additionally, its role as a CGRP receptor antagonist opens up possibilities for studying its effects on other conditions related to CGRP signaling .

Preparation Methods

The specific synthetic routes and reaction conditions for BI 44370 TA are not widely published. it is known that the compound is synthesized through a series of organic reactions that involve the formation of its complex molecular structure. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

BI 44370 TA primarily undergoes metabolic reactions in the body. It is designed to interact specifically with the CGRP receptor, and its chemical stability is crucial for its efficacy. The compound does not undergo significant oxidation or reduction reactions under physiological conditions. Instead, it is metabolized primarily through enzymatic pathways .

Mechanism of Action

BI 44370 TA exerts its effects by binding to and inhibiting the CGRP receptor. This receptor is involved in the pathophysiology of migraines, as CGRP is a neuropeptide that mediates vasodilation and pain transmission. By blocking the CGRP receptor, BI 44370 TA prevents the vasodilation and pain signaling associated with migraine attacks .

Comparison with Similar Compounds

BI 44370 TA is part of a class of compounds known as CGRP receptor antagonists, also referred to as “gepants.” Similar compounds in this class include olcegepant (BIBN 4096 BS), telcagepant (MK-0974), and MK3207. Compared to these compounds, BI 44370 TA has shown a favorable safety profile and efficacy in clinical trials. Its uniqueness lies in its oral availability and low incidence of adverse effects .

Properties

CAS No.

866086-05-7

Molecular Formula

C35H47N5O6

Molecular Weight

633.8 g/mol

IUPAC Name

[(2R)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-morpholin-4-ylpiperidin-1-yl)-1-oxopropan-2-yl] 4-(2-oxo-4,5-dihydro-1H-1,3-benzodiazepin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C35H47N5O6/c1-24-21-26(22-25(2)32(24)41)23-31(33(42)38-12-8-28(9-13-38)37-17-19-45-20-18-37)46-35(44)39-14-10-29(11-15-39)40-16-7-27-5-3-4-6-30(27)36-34(40)43/h3-6,21-22,28-29,31,41H,7-20,23H2,1-2H3,(H,36,43)/t31-/m1/s1

InChI Key

HTLWMOKBJQKDIJ-WJOKGBTCSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C)C[C@H](C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O

SMILES

CC1=CC(=CC(=C1O)C)CC(C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC(C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BI-44370;  BI44370;  BI 44370

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CGRP antagonist 2
Reactant of Route 2
Reactant of Route 2
CGRP antagonist 2
Reactant of Route 3
CGRP antagonist 2
Reactant of Route 4
Reactant of Route 4
CGRP antagonist 2
Reactant of Route 5
Reactant of Route 5
CGRP antagonist 2
Reactant of Route 6
Reactant of Route 6
CGRP antagonist 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.